molecular formula C21H19N5O4S B2789501 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1171747-94-6

2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

カタログ番号: B2789501
CAS番号: 1171747-94-6
分子量: 437.47
InChIキー: RUDDUKGBWHGQED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a benzoisoxazole core linked to a thieno[3,4-c]pyrazole moiety via an acetamide bridge. Such hybrid scaffolds are common in medicinal chemistry due to their versatility in targeting enzymes or receptors, particularly in neurological and inflammatory disorders .

特性

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c27-19(8-16-14-5-1-2-6-18(14)30-25-16)23-21-15-11-31-12-17(15)24-26(21)10-20(28)22-9-13-4-3-7-29-13/h1-7H,8-12H2,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDDUKGBWHGQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS Number: 1171747-94-6) is a complex organic molecule that exhibits a variety of potential biological activities. Its structure includes a benzo[d]isoxazole moiety, a thieno[3,4-c]pyrazole structure, and an acetamide group, which may enhance its interaction with biological targets. This article reviews the biological activities associated with this compound based on recent studies and findings.

The molecular formula of the compound is C21H19N5O4SC_{21}H_{19}N_{5}O_{4}S, with a molecular weight of 437.5 g/mol. The unique combination of functional groups in its structure contributes to its potential reactivity and biological activity.

Biological Activities

Recent studies have indicated that 2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide may possess several biological activities:

Antifungal Activity

Preliminary research suggests that this compound may exhibit antifungal properties comparable to established antifungal agents such as voriconazole. It has shown effectiveness against fungi like Aspergillus niger, indicating its potential as an antifungal agent .

Anticancer Potential

The compound's structural complexity suggests it could be investigated for anticancer properties. It may target specific pathways or receptors involved in cancer progression, although detailed studies are required to elucidate these mechanisms .

The mechanism by which this compound exerts its biological effects is likely multifaceted due to its diverse functional groups. The acetamide group can participate in nucleophilic substitution reactions, while the thieno[3,4-c]pyrazole and benzo[d]isoxazole components may engage in electrophilic aromatic substitution or coordination with metal ions .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the biological activity of similar compounds. Variations in substituents on the core structure can significantly influence activity. For example, modifications to the furan or thieno groups may enhance or diminish antifungal and anticancer properties .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of derivatives related to this compound:

  • Antimicrobial Studies : Similar compounds were screened for antimicrobial activity against various strains, revealing that certain derivatives exhibited significant antibacterial effects with minimal inhibitory concentrations (MICs) lower than standard antibiotics .
  • Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that while some derivatives displayed promising biological activity, they also exhibited varying degrees of toxicity, necessitating careful evaluation before therapeutic application .

Comparative Analysis

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-(benzo[d]isoxazol-3-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamideContains benzo[d]isoxazole and thieno[3,4-c]pyrazoleComplex interactions with biological targetsAntifungal, anticancer potential
5-Amino-N-(1H-pyrazol-4-yl)-N'-(benzo[d]isoxazol-3-yl)ureaUrea linkage instead of acetamideDifferent target interaction potentialVaries by derivative
1-(benzo[d]isoxazol-3-yl)-N-(5-methylthiazol-2-yl)ethanamineThiazole ring instead of thieno[3,4-c]pyrazolePotentially different reactivity profileAntimicrobial activity observed

類似化合物との比較

Key Observations :

  • Hydrogen Bonding : The furan oxygen in the target compound may act as a stronger H-bond acceptor compared to methoxy or ethoxy groups in analogues, influencing receptor affinity .
  • Metabolic Stability: The thienopyrazole core likely offers greater resistance to oxidative metabolism compared to benzimidazole derivatives (e.g., 1171943-84-2), which may undergo ring-opening reactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The benzoisoxazole-thienopyrazole scaffold may confer moderate logP values (~2.5–3.5), balancing membrane permeability and aqueous solubility. In contrast, benzopyran derivatives (940841-93-0) may exhibit higher logP (>4), risking solubility issues .
  • This contrasts with rigid benzimidazole derivatives, which may exhibit narrower target profiles .

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Answer: Discrepancies may arise from:
  • PK/PD mismatch: Measure plasma concentrations (LC-MS/MS) to ensure Cₘₐₓ exceeds IC₅₀.
  • Tissue penetration: Use PET imaging (¹⁸F-labeled analog) to assess tumor uptake.
  • Metabolite interference: Isolate active metabolites (HPLC) and retest in vitro.
    Apply Hill-slope models to compare dose-response curves across models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。